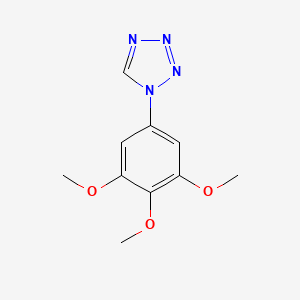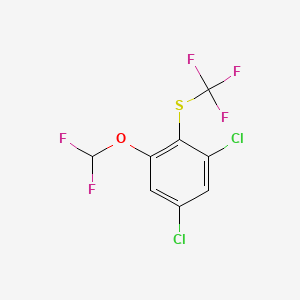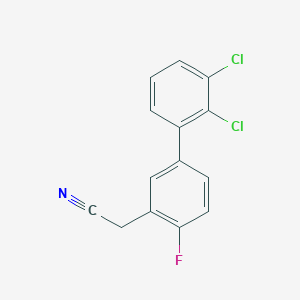
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring attached to a trimethoxyphenyl group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with sodium azide under acidic conditions. This reaction forms the tetrazole ring through a cyclization process . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the tetrazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase . These interactions lead to the disruption of cellular processes, such as cell division and protein folding, which can result in cell death or inhibition of cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxyphenylhydrazine: Shares the trimethoxyphenyl group but lacks the tetrazole ring.
1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
3,4,5-trimethoxyphenylacetic acid: Features the trimethoxyphenyl group attached to an acetic acid moiety.
Uniqueness
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole is unique due to the presence of both the trimethoxyphenyl group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
1-(3,4,5-trimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C10H12N4O3/c1-15-8-4-7(14-6-11-12-13-14)5-9(16-2)10(8)17-3/h4-6H,1-3H3 |
Clé InChI |
UJSCCEXRAYMZCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)






![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)






